For example, one study describes the synthesis of a series of 1-[3-(4-aryl-1-piperazinyl)]propyl derivatives by reacting 7-methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid with various 1-(3-chloropropyl)-4-arylpiperazines. []
Another study reports the synthesis of (E)-2-(((4-(benzyloxy)phenyl)imino)methyl)phenol involving a two-step process. First, α-(4-hydroxyphenylimino)-o-cresol was synthesized from 4-aminophenol and salicylaldehyde. Then, it was reacted with benzyl bromide to yield the final product. The reactions were carried out under microwave heating. []
The molecular structures of several related compounds, such as 4-tert-Butyl-2,6-bis[(4-methyl-1-piperazinyl)methyl]phenol, have been determined using single-crystal X-ray diffraction. [] These analyses provide valuable information on bond lengths, bond angles, and the spatial arrangement of atoms within the molecule.
For instance, in the crystal structure of 4-tert-Butyl-2,6-bis[(4-methyl-1-piperazinyl)methyl]phenol, both piperazine rings adopt a chair conformation, and the substituents on the nitrogen atoms occupy equatorial positions. []
Several studies have investigated the antimicrobial properties of zinc(II) and copper(II) complexes containing Schiff base ligands derived from substituted phenols and piperazine derivatives. [, ] These complexes exhibit promising activity against various bacterial and fungal strains, suggesting their potential as antimicrobial agents.
Compounds like 5-fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine are potent mechanism-based inhibitors of cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. [, ] These enzymes play a crucial role in drug metabolism, and their inhibition can lead to significant drug-drug interactions. Studying these inhibitors provides valuable insights into drug metabolism pathways and potential drug development strategies.
2-Amino-1,4-dihydro-4-(2-[-4[4-(2-methoxyphenyl)-1-piperazinyl]- butylsulfinyl]phenyl)-6-methyl-5-nitro-3-pyridine carboxylic acid methyl ester (XB513), a derivative containing the 4-phenyl-1-piperazinyl group, exhibits both calcium agonist and α-1 adrenergic receptor blocking properties. [] This dual activity makes XB513 a potential candidate for treating congestive heart failure.
Compounds like 1-(3-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone (GSK163090) demonstrate potent antagonistic activity against 5-HT1A, 5-HT1B, and 5-HT1D receptors. [] These receptors are involved in various neurological and psychiatric disorders, making GSK163090 and similar compounds potential candidates for developing novel therapeutics for depression and anxiety.
2-{3-[4-(4-Chlorophenyl)-1-piperazinyl] propyl}-4(3H)-quinazolinone (FR255595), another derivative with the 4-phenyl-1-piperazinyl moiety, acts as a potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1). [] This enzyme is involved in DNA repair and cell death pathways. Inhibition of PARP-1 by FR255595 provides neuroprotection against oxidative stress-induced cell death in vitro and in a mouse model of Parkinson's disease. [, ]
While not directly related to "4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol," a study describes the application of fluorescent organic nanoparticles (FONs) based on a structurally similar compound, 2‐(2‐(4‐(4‐bromo phenyl) thiazol‐2‐yl)vinyl)phenol (BTVP), as a chemosensor for Al3+ ions and for latent fingerprint detection. [] This highlights the potential of similar compounds in developing novel sensing and imaging applications.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0